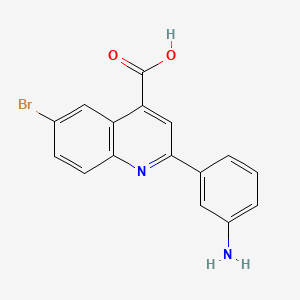

2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid

Description

2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid is a quinoline derivative characterized by a bromine atom at position 6, a carboxylic acid group at position 4, and a 3-aminophenyl substituent at position 2. The bromine atom enhances electrophilic aromatic substitution reactivity, while the carboxylic acid group enables hydrogen bonding and further functionalization .

Properties

IUPAC Name |

2-(3-aminophenyl)-6-bromoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c17-10-4-5-14-12(7-10)13(16(20)21)8-15(19-14)9-2-1-3-11(18)6-9/h1-8H,18H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFAFNQNGQBBHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Amination: The aminophenyl group can be introduced via a Buchwald-Hartwig amination reaction, where an aryl halide reacts with an amine in the presence of a palladium catalyst and a base.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, where a phenol derivative reacts with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of 2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives.

Coupling Reactions: Biaryl derivatives.

Scientific Research Applications

Anticancer Applications

Mechanism of Action:

The compound has been identified as a selective inhibitor of histone deacetylases (HDACs), particularly HDAC3, which plays a crucial role in cancer progression. Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression that may induce apoptosis in cancer cells .

Case Studies:

- In vitro Studies: A study synthesized various derivatives of 2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid and evaluated their HDAC inhibitory activities. The lead compound exhibited an IC50 value of 24.45 µM against HDAC3, demonstrating promising anticancer potential .

- In vivo Studies: Animal models implanted with HCT116 colorectal cancer cells showed significant tumor size reduction following treatment with the compound, indicating its potential for therapeutic use in oncology.

Antibacterial Activity

Evaluation of Antibacterial Properties:

The compound and its derivatives have been evaluated for antibacterial activity against various strains, including Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications of the quinoline derivatives enhanced their antibacterial efficacy .

Data Summary:

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 5a | Staphylococcus aureus | Significant |

| 5b | Methicillin-resistant S. aureus | Moderate |

| 5c | Escherichia coli | High |

| 5d | Pseudomonas aeruginosa | Weak |

The results indicate that the length and flexibility of the amide side chain significantly influence antibacterial activity, with longer chains generally enhancing efficacy against Gram-positive bacteria .

Neuroprotective Properties

Mechanism:

The neuroprotective effects of 2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid are attributed to its ability to inhibit specific kinases involved in neurodegenerative processes. This inhibition may help mitigate neuronal damage associated with conditions like Alzheimer's disease.

Case Studies:

- In a rat model for Alzheimer's disease, administration of the compound improved cognitive performance on memory tests, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Summary of Findings

The diverse applications of 2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid highlight its significance in medicinal chemistry:

- Cancer Treatment: Effective as an HDAC inhibitor with promising results in reducing tumor size.

- Antibacterial Activity: Enhanced efficacy against various bacterial strains through structural modifications.

- Neuroprotection: Potential benefits in cognitive function improvement in neurodegenerative disease models.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Positional Isomers: 2-(2-Aminophenyl)-6-bromoquinoline-4-carboxylic Acid

3-aminophenyl). Key differences include:

- Electronic Effects: The ortho-substituted aminophenyl group may induce steric hindrance, reducing accessibility for intermolecular interactions compared to the meta-substituted analogue .

- Spectroscopic Data :

- IR : Both compounds exhibit NH₂ (3460–3330 cm⁻¹) and C=O (1720 cm⁻¹) stretches. However, the ortho isomer shows distinct aromatic C-H bending modes at 760 cm⁻¹ .

- Mass Spectrometry : The ortho isomer displays a molecular ion peak at m/z 298 (M⁺, 88%), with fragmentation patterns differing due to substituent orientation .

Substituent Variation: Bromine vs. Methyl

2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid (CAS 725687-88-7) replaces the 6-bromo group with a methyl group. Key distinctions:

- Molecular Weight : The methyl derivative has a lower molecular weight (342.2 g/mol) than the brominated analogue (estimated ~356.1 g/mol) .

2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid (CAS 590358-30-8) further replaces bromine with methyl. This derivative has a molecular weight of 278.31 g/mol (C₁₇H₁₄N₂O₂), highlighting the impact of halogen vs. alkyl substitution on bulk and solubility .

Core Structure Simplification: 6-Bromoquinoline-4-carboxylic Acid

The parent compound 6-bromoquinoline-4-carboxylic acid (CAS 160233-76-1) lacks the 3-aminophenyl substituent.

Comparative Data Table

Biological Activity

2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- IUPAC Name : 2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid

- Molecular Formula : C16H11BrN2O2

- Molecular Weight : 343.18 g/mol

The compound features a quinoline core with a bromine substituent and an amino group, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that derivatives of quinoline compounds exhibit notable antimicrobial properties. A study on substituted quinoline-2-carboxamides indicated that modifications to the quinoline structure can enhance antibacterial activity against various pathogens . Specifically, 2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, with promising results suggesting it could serve as a lead compound for antibiotic development.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Significant Inhibition |

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies indicate that quinoline derivatives can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, the compound was shown to inhibit the proliferation of human cancer cell lines in vitro, with IC50 values in the low micromolar range .

The biological activity of 2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival, such as lactate dehydrogenase (LDH) and cyclin-dependent kinases (CDKs).

- Induction of Reactive Oxygen Species (ROS) : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways associated with cell growth and survival, such as the PI3K/Akt pathway.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including 2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic acid. The results demonstrated significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a scaffold for developing new antibiotics .

Case Study 2: Anticancer Activity

In another study, the anticancer effects of this compound were assessed on multiple cancer cell lines. The findings indicated that it effectively inhibited cell growth and induced apoptosis in HeLa cells at concentrations lower than those required for other known anticancer agents . This positions it as a promising candidate for further development in cancer therapeutics.

Q & A

Basic: What are the common synthetic routes for 2-(3-aminophenyl)-6-bromoquinoline-4-carboxylic acid?

The synthesis typically involves multi-step protocols, including cyclization and coupling reactions. For example, quinoline-4-carboxylic acid derivatives are often synthesized via the Gould-Jacobs reaction, where anilines react with β-keto esters under acidic conditions to form the quinoline core. Bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions. The 3-aminophenyl substituent may be introduced via Suzuki-Miyaura cross-coupling with a boronic acid derivative, followed by deprotection to yield the amine group . Purity optimization often requires recrystallization or column chromatography, as described in similar quinoline syntheses .

Basic: How is the structure of this compound validated in academic research?

Structural validation employs spectroscopic and crystallographic methods:

- NMR (¹H/¹³C) : Confirms substituent positions (e.g., bromine at C6, aminophenyl at C2) through coupling patterns and chemical shifts.

- IR Spectroscopy : Identifies carboxylic acid (-COOH) and amine (-NH₂) functional groups.

- X-ray Crystallography : Resolves 3D conformation and validates bond angles/planarity of the quinoline ring, as demonstrated in analogous benzo[h]chromene derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight (C₁₆H₁₂BrN₂O₂) and isotopic patterns for bromine .

Advanced: How can researchers optimize the yield of 2-(3-aminophenyl)-6-bromoquinoline-4-carboxylic acid under varying reaction conditions?

Key variables include:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling, with ligand optimization to reduce side products .

- Temperature Control : Bromination at 0–5°C minimizes overhalogenation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency, while acidic conditions (e.g., H₂SO₄) favor cyclization .

- Post-Reaction Workup : Acid-base extraction removes unreacted starting materials, improving purity (>95% by HPLC) .

Advanced: What computational methods are used to predict the biological activity of this compound?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity or binding potential .

- Molecular Docking : Screens against target proteins (e.g., bacterial DNA gyrase) to predict binding affinities, validated via MD simulations for stability .

- QSAR Models : Correlate substituent effects (e.g., bromine’s electronegativity) with antimicrobial activity, guided by SAR studies of fluoroquinolones .

Advanced: How to resolve contradictions in reported solubility or stability data for this compound?

Discrepancies often arise from solvent polarity, pH, or impurities. Strategies include:

- Solvent Screening : Test DMSO (high solubility) vs. aqueous buffers (pH-dependent precipitation) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C typical for quinoline derivatives) .

- Accelerated Stability Studies : Monitor degradation under UV light or humidity, using LC-MS to identify byproducts .

Advanced: What structural modifications enhance the compound’s bioactivity?

SAR studies suggest:

- Halogen Substitutions : Bromine at C6 improves lipophilicity and membrane penetration, critical for antimicrobial activity .

- Aminophenyl Functionalization : The 3-aminophenyl group enables hydrogen bonding with enzyme targets (e.g., topoisomerases) .

- Carboxylic Acid Bioisosteres : Replacing -COOH with tetrazole or ester groups may improve oral bioavailability .

Advanced: How to analyze conflicting spectroscopic data for this compound in different solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.